8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
“8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the class of quinolines, which are heterocyclic compounds with versatile applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in medicinal chemistry and are often used as scaffolds for drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various ways in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of methoxy and methylphenyl groups in “this compound” influences its unique structural features.Chemical Reactions Analysis
The chemical reactivity of “this compound” is influenced by its unique structural features, including the presence of methoxy and methylphenyl groups. Various synthesis protocols have been reported for the construction of this scaffold .Scientific Research Applications
Supramolecular Aggregation
Research highlights the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. For instance, the substitution of the methoxy group impacts the hydrogen bonding patterns, leading to complex three-dimensional framework structures through a combination of C-H...N, C-H...O, and C-H...π(arene) hydrogen bonds (Portilla et al., 2005).
Synthetic Methodologies
The preparation of novel pyrazolo[4,3-c]quinoline derivatives showcases advancements in synthetic chemistry. These methodologies involve the functionalization of quinolin-4-ones, leading to constrained pyrazole derivatives with potential ligand properties for biological receptors (Kasiotis et al., 2006). Furthermore, the synthesis of specific pyrazolo[4,3-c]quinoline compounds through interactions of precursors under various conditions has been described, offering insights into the regioselectivity and mechanism of these reactions (Chimichi et al., 2008).
Biological Activity
The antimicrobial and antitumor properties of quinoline derivatives bearing pyrazoline residues have been investigated. These studies provide valuable data on the potential therapeutic applications of these compounds. For example, certain quinoline derivatives have shown significant antimicrobial activity against a range of pathogens, indicating their potential as antimicrobial agents (Kumar et al., 2014). Additionally, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as antimicrobial agents further underscore the relevance of these compounds in addressing microbial resistance (Holla et al., 2006).
Future Directions
Quinoline derivatives have shown promising pharmaceutical and biological activities, making them valuable in drug research and development . Therefore, the future directions for “8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” could involve further exploration of its potential biological and pharmaceutical activities.
Mechanism of Action
Mode of Action
Quinoline derivatives often exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can vary widely among different compounds .
Result of Action
The effects of a compound at the molecular and cellular level depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action of a compound in various ways, including by affecting its stability, its absorption and distribution in the body, and its interactions with its targets .
Biochemical Analysis
Cellular Effects
Quinoline-based compounds have been reported to exhibit significant anti-proliferative activity, disrupting cell migration, DNA intercalation, inhibition of angiogenesis, and apoptosis induction .
Molecular Mechanism
Quinoline-based compounds are known to participate in both electrophilic and nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
Quinoline-based compounds have been reported to exhibit potent in vitro antimalarial activity .
Dosage Effects in Animal Models
Some quinoline-based compounds have been reported to cure all animals at certain dosages against drug-sensitive and multidrug-resistant Plasmodium infections in mice .
Metabolic Pathways
Quinoline-based compounds have been reported to be involved in the Suzuki–Miyaura coupling reaction .
Transport and Distribution
Quinoline-based compounds have been reported to exhibit significant anti-infective properties .
Subcellular Localization
Quinoline-based compounds have been reported to exhibit significant anti-infective properties .
Properties
IUPAC Name |
8-methoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-18-10-8-17(9-11-18)27-24-20-14-19(29-2)12-13-22(20)25-15-21(24)23(26-27)16-6-4-3-5-7-16/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYJQBRJWCZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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